(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid
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Overview
Description
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The boronic acid group attached to the imidazo[4,5-c]pyridine core enhances its reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-c]pyridine core . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives .
Industrial Production Methods
Industrial production methods for (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and appropriate boronic acid derivatives for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different positioning of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Properties
Molecular Formula |
C7H8BN3O2 |
---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(1-methylimidazo[4,5-c]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13/h2-4,12-13H,1H3 |
InChI Key |
YXRDIVDRIJNEPQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC2=C1N(C=N2)C)(O)O |
Origin of Product |
United States |
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